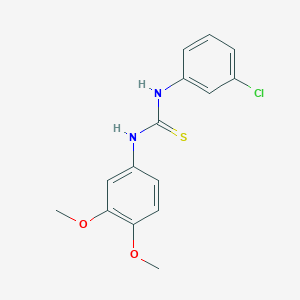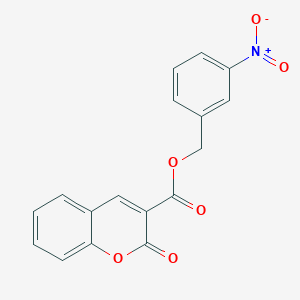
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiourea family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In neuroscience, this compound has been studied for its potential to modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders. In immunology, this compound has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways. In addition, this compound has been shown to modulate the activity of ion channels in neurons, which could contribute to its effects on neurological function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which could contribute to its anti-cancer effects. In neurons, this compound has been shown to modulate the activity of ion channels, which could affect neuronal excitability and synaptic transmission. In immune cells, this compound has been shown to modulate the activity of cytokines and chemokines, which could contribute to its effects on immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent biological activity in several scientific research fields. However, there are also some limitations to its use in lab experiments. This compound has been shown to have low solubility in aqueous solutions, which could limit its use in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which could complicate its use in some experimental designs.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is the development of more potent and selective analogs of this compound, which could have improved biological activity and reduced toxicity. Another area of interest is the exploration of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in vivo, to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have potent biological activity in several scientific research fields, including cancer research, neuroscience, and immunology. The synthesis method for this compound has been optimized to yield high purity, and its mechanism of action is believed to involve the inhibition of several key enzymes and signaling pathways. While there are some limitations to its use in lab experiments, there are also several future directions for research on this compound, including the development of more potent and selective analogs and further studies on its safety and toxicity.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)thiourea involves the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde in the presence of thiourea and a base catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in several scientific publications, and has been optimized to yield high purity this compound.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBONCPJUOFXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)



![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)
![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)